7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
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Overview
Description
7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine: is a heterocyclic compound with an intriguing structure. It combines an oxazole ring with a pyridine ring, resulting in a fused system. The presence of the trifluoromethyl group adds further complexity to its chemical properties.
Preparation Methods
Synthetic Routes::
Hofmann Reaction: The potassium salt of 7-trifluoromethyl-5-phenyl-2-oxooxazolo[5,4-b]pyridine (IV) can be prepared from 3-aminocarbonyl-4-trifluoromethyl-6-phenyl-2(1H)-pyridone via the Hofmann reaction. This intermediate can then be converted into 3-aminocarbonyl-4-trifluoromethyl-6-phenyl-2(1H)-pyridone without isolation.
Alkylation: 1-Substituted 7-trifluoromethyl-5-phenyl-2-oxooxazolo[5,4-b]pyridines can be formed by alkylation of the potassium salt (IV).
Halogenation: 6-Halogeno-7-trifluoromethyl-5-phenyl-2-oxo(1H)-oxazolo[5,4-b]pyridines have also been prepared.
Industrial Production:: While industrial-scale production methods are not widely documented, the synthetic routes mentioned above can serve as starting points for process development.
Chemical Reactions Analysis
7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine: undergoes various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions are feasible, leading to different derivatives.
Substitution: Nucleophilic substitution reactions occur at the pyridine nitrogen.
Common Reagents: Specific reagents depend on the desired transformation.
Major Products: These reactions yield diverse products, including substituted derivatives and halogenated forms.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug candidates due to its unique structure.
Industry: In materials science or catalysis.
Mechanism of Action
The exact mechanism by which 7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, its fusion of oxazole and pyridine rings sets it apart. Similar compounds include other oxazole-containing heterocycles, but none precisely match this structure.
Properties
Molecular Formula |
C8H5F3N2O |
---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
7-methyl-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-3-12-6-5(4)13-7(14-6)8(9,10)11/h2-3H,1H3 |
InChI Key |
HRPYMJZSHFVHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)OC(=N2)C(F)(F)F |
Origin of Product |
United States |
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